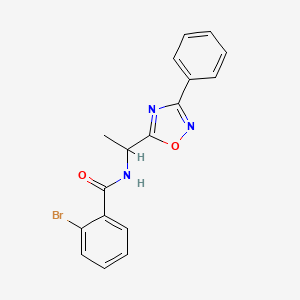
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FGIN-1-27, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrahydroquinoline derivatives and has been shown to exhibit a wide range of pharmacological effects.
Mecanismo De Acción
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a selective antagonist at the dopamine D3 receptor and a partial agonist at the dopamine D2 receptor. It has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems. This compound has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which may contribute to its therapeutic effects. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to modulate the activity of several neurotransmitter systems, including the serotonin and glutamate systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is that it has been extensively studied for its potential therapeutic applications. It has also been shown to exhibit a wide range of pharmacological effects, which makes it a useful tool for studying the neurobiology of several psychiatric and neurological disorders. However, one limitation of this compound is that it is a small molecule drug, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as a tool for studying the neurobiology of several psychiatric and neurological disorders. Additionally, future studies may focus on developing novel derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized by reacting 4-fluorobenzoyl chloride with isopentylamine to obtain 4-fluorobenzoyl-N-isopentylamine. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to obtain the tetrahydroquinoline derivative. The final step involves the amidation of the carboxylic acid group with an amine to obtain this compound.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzoyl)-N-isopentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, antidepressant, anxiolytic, and antipsychotic effects. It has also been studied for its potential use in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease. This compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate.
Propiedades
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylbutyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-15(2)11-12-24-21(26)18-7-10-20-17(14-18)4-3-13-25(20)22(27)16-5-8-19(23)9-6-16/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFNDKAYGYURAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)








